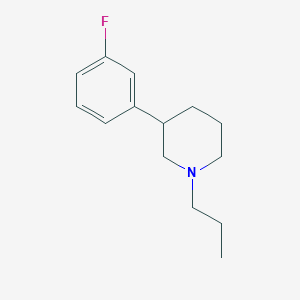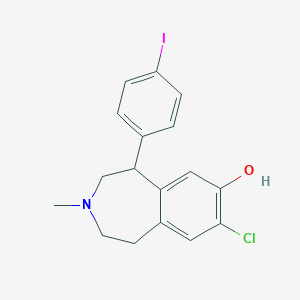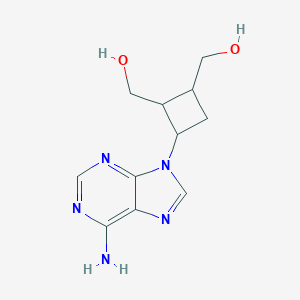
7-Azidoactinomycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azidoactinomycin D is a chemical compound that is used in scientific research for various purposes. It is a derivative of the natural antibiotic Actinomycin D and is synthesized using a specific method. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 7-Azidoactinomycin D is similar to that of Actinomycin D. It binds to DNA and inhibits RNA synthesis by preventing RNA polymerase from transcribing DNA. This results in the inhibition of protein synthesis and ultimately leads to cell death.
Biochemical and Physiological Effects:
7-Azidoactinomycin D has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to induce DNA damage and activate DNA repair pathways. Additionally, it has been reported to modulate gene expression and affect chromatin structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Azidoactinomycin D has several advantages for lab experiments. It is a potent inhibitor of RNA synthesis and can be used at low concentrations. It is also a fluorescent probe, which allows for visualization of DNA-binding proteins and their interactions with DNA. However, it has some limitations as well. It is toxic to cells at high concentrations and can induce DNA damage, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several possible future directions for research on 7-Azidoactinomycin D. One area of interest is the development of new derivatives with improved properties, such as reduced toxicity and increased specificity for certain DNA-binding proteins. Another area of interest is the investigation of its effects on epigenetic regulation and chromatin remodeling. Additionally, its potential as a therapeutic agent for cancer treatment could be explored further.
Métodos De Síntesis
7-Azidoactinomycin D is synthesized by modifying Actinomycin D through a specific chemical reaction. This reaction involves the addition of azide to the C-7 position of Actinomycin D, which leads to the formation of 7-Azidoactinomycin D. This synthesis method has been reported in several scientific journals and is considered reliable and reproducible.
Aplicaciones Científicas De Investigación
7-Azidoactinomycin D is widely used in scientific research for various purposes. It is used as a fluorescent probe to study DNA-binding proteins and their interactions with DNA. It is also used as a tool to study transcriptional regulation and chromatin remodeling. Additionally, it has been used in cancer research to study the effects of chemotherapy on cancer cells.
Propiedades
Número CAS |
121051-59-0 |
|---|---|
Nombre del producto |
7-Azidoactinomycin D |
Fórmula molecular |
C62H85N15O16 |
Peso molecular |
1296.4 g/mol |
Nombre IUPAC |
2-amino-7-azido-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H85N15O16/c1-26(2)42-59(87)76-21-17-19-36(76)57(85)72(13)24-38(78)74(15)48(28(5)6)61(89)91-32(11)44(55(83)66-42)68-53(81)34-23-35(70-71-64)30(9)51-46(34)65-47-40(41(63)50(80)31(10)52(47)93-51)54(82)69-45-33(12)92-62(90)49(29(7)8)75(16)39(79)25-73(14)58(86)37-20-18-22-77(37)60(88)43(27(3)4)67-56(45)84/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,66,83)(H,67,84)(H,68,81)(H,69,82) |
Clave InChI |
LHQAJOLPWFMDCH-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-] |
SMILES canónico |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-] |
Sinónimos |
7-azidoactinomycin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
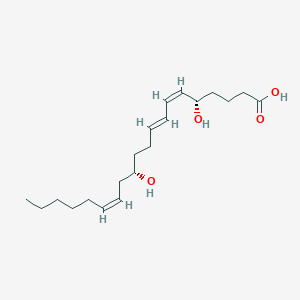

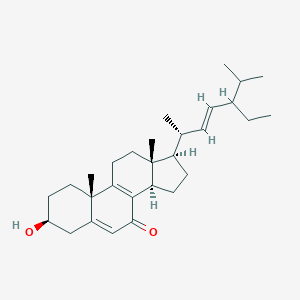
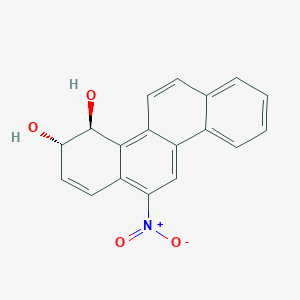
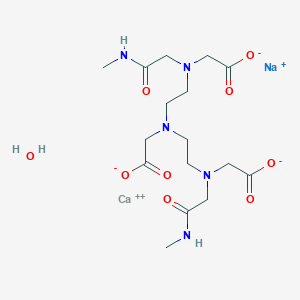
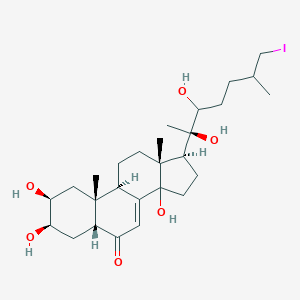
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
